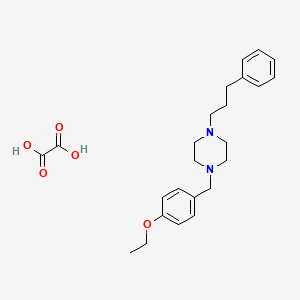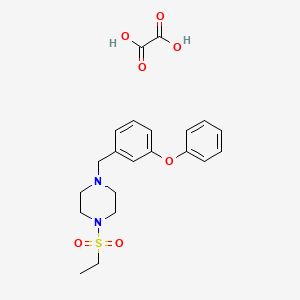
3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various molecular targets, such as enzymes, receptors, and ion channels. For instance, it has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription. Additionally, it has been shown to modulate the activity of various neurotransmitter receptors, such as dopamine, serotonin, and glutamate receptors.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, it has been reported to inhibit the growth and proliferation of various cancer cells, such as breast cancer, lung cancer, and leukemia cells. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse biological activities. This compound has been shown to exhibit a wide range of pharmacological effects, which makes it a promising candidate for drug development. Moreover, the synthesis of this compound is relatively simple and can be achieved through various methods.
However, there are also some limitations associated with the use of 3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, this compound may exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One of the main directions is the development of novel derivatives with improved pharmacological properties. Moreover, the elucidation of the exact mechanism of action of this compound may provide insights into its potential therapeutic applications. Additionally, the evaluation of the in vivo efficacy and toxicity of this compound may pave the way for its clinical development.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antitumor, antimicrobial, and anti-inflammatory properties. Moreover, this compound has shown promising results in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-2-26-18-14-12-17(13-15-18)24-21(16-8-4-3-5-9-16)23-20-11-7-6-10-19(20)22(24)25/h3-15,21,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDDXZOYNABDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3939386.png)
![[2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B3939393.png)



![ethyl 4-{[(sec-butylamino)carbonothioyl]amino}benzoate](/img/structure/B3939421.png)
![2-[(3-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B3939427.png)
![N-(4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3939431.png)

![2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3939437.png)


![17-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3939458.png)